molecular formula C9H7BrCl2O2 B14028061 2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane

2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane

Katalognummer: B14028061
Molekulargewicht: 297.96 g/mol
InChI-Schlüssel: WDOPZOISEAGLKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to a dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-4,5-dichlorophenol with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of simpler derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to various biological molecules. The dioxolane ring may also play a role in its overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-1-(2-bromo-4,5-dichlorophenyl)ethanone
  • (2-Bromo-4,5-dichlorophenyl)hydrazine
  • N-(2-Bromo-4,5-dichlorophenyl)acetamide

Uniqueness

2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane is unique due to its specific combination of bromine, chlorine, and dioxolane ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Eigenschaften

Molekularformel

C9H7BrCl2O2

Molekulargewicht

297.96 g/mol

IUPAC-Name

2-(2-bromo-4,5-dichlorophenyl)-1,3-dioxolane

InChI

InChI=1S/C9H7BrCl2O2/c10-6-4-8(12)7(11)3-5(6)9-13-1-2-14-9/h3-4,9H,1-2H2

InChI-Schlüssel

WDOPZOISEAGLKN-UHFFFAOYSA-N

Kanonische SMILES

C1COC(O1)C2=CC(=C(C=C2Br)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.